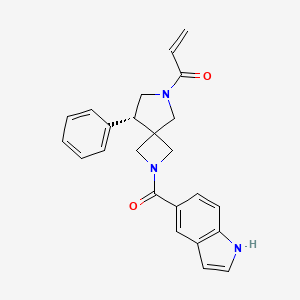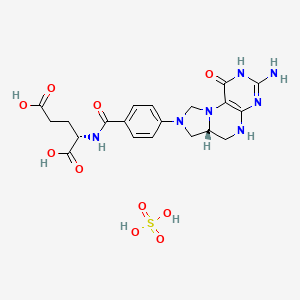
N-cyclopentyldecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyldecanamide is an organic compound characterized by a linear saturated aliphatic amide structure with a cyclopentyl group at one end and a decanamide group at the other. It is a colorless, odorless, and non-toxic compound that is easily soluble in water. This compound is used in various scientific research applications due to its versatile properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyldecanamide typically involves the reaction of cyclopentylamine with decanoic acid or its derivatives. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclopentyldecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted amides depending on the reagents used.
Aplicaciones Científicas De Investigación
N-cyclopentyldecanamide has a wide range of applications in scientific research, including:
Biochemistry: Used in studies of protein-protein interactions, enzyme kinetics, and protein structure.
Physiology: Employed in research on cell signaling, gene expression, and cell metabolism.
Pharmacology: Utilized in studies of drug delivery, drug metabolism, and drug-target interactions.
Mecanismo De Acción
The exact mechanism of action of N-cyclopentyldecanamide is not fully understood. it is believed to exert its effects by binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the suppression of various biochemical and physiological processes, including protein-protein interactions, enzyme kinetics, and cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-cyclopentylacetamide
- N-cyclopentylhexanamide
- N-cyclopentylheptanamide
- N-cyclopentylundecanamide
Uniqueness
N-cyclopentyldecanamide is unique due to its specific aliphatic chain length and the presence of a cyclopentyl group, which imparts distinct physicochemical properties. These properties make it particularly useful in studies involving long-chain amides and their interactions with biological molecules.
Propiedades
Fórmula molecular |
C15H29NO |
|---|---|
Peso molecular |
239.40 g/mol |
Nombre IUPAC |
N-cyclopentyldecanamide |
InChI |
InChI=1S/C15H29NO/c1-2-3-4-5-6-7-8-13-15(17)16-14-11-9-10-12-14/h14H,2-13H2,1H3,(H,16,17) |
Clave InChI |
FOXUGKUZLKLMLV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)NC1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)
![6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15135246.png)
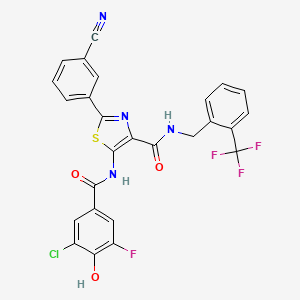

![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)
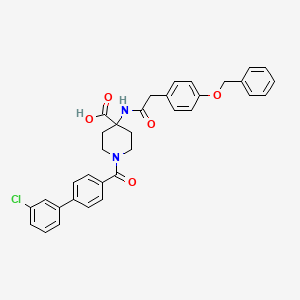
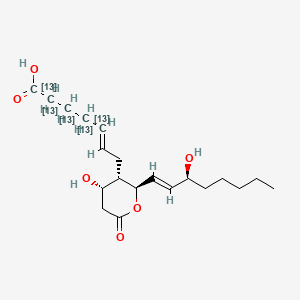
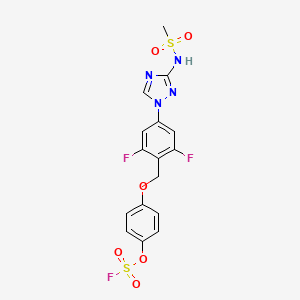
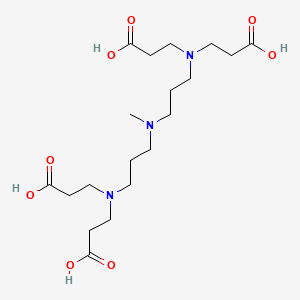
![N-[2-(2-morpholin-4-ylethyl)-1,3-dioxobenzo[de]isoquinolin-6-yl]hexadecanamide](/img/structure/B15135303.png)
